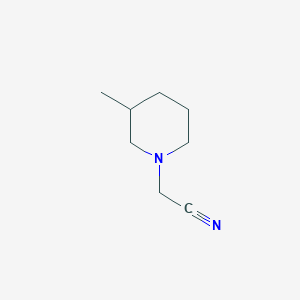

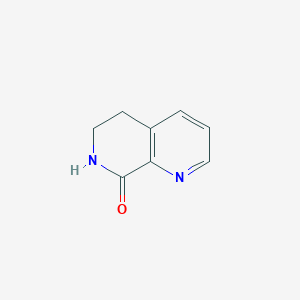

3-Methylpiperidin-4-one hydrochloride

Descripción general

Descripción

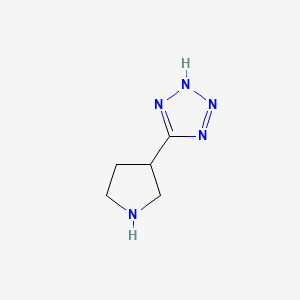

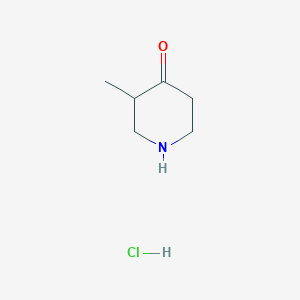

3-Methylpiperidin-4-one hydrochloride is a chemical compound that is part of the piperidine family, which is a group of organic compounds characterized by a six-membered ring containing one nitrogen atom. The specific structure and properties of 3-methylpiperidin-4-one hydrochloride can be inferred from studies on similar piperidine derivatives, as direct studies on this compound are not provided in the data set.

Synthesis Analysis

The synthesis of piperidine derivatives often involves complex organic reactions. For instance, the diastereoselective synthesis of 4-hydroxypiperidin-2-ones can be achieved using a Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones . This method can be combined with proline-catalyzed asymmetric Mannich reactions to synthesize more highly functionalized piperidin-2-ones and hydroxylated piperidines. Additionally, a robust process for synthesizing 4-methylenepiperidine hydrochloride, which shares the piperidine core with 3-methylpiperidin-4-one hydrochloride, has been developed with a high overall yield and purity, avoiding the use of organolithium reagents and column chromatography .

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied. For example, the crystal structure of 4-hydroxy-1-methylpiperidinium perchlorate reveals that the piperidine ring adopts a chair conformation with hydroxyl and methyl groups in equatorial positions . Similarly, the crystal structures of various 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones also show the piperidine ring in a chair conformation . These studies provide insights into the preferred conformations of the piperidine ring, which are likely relevant to the structure of 3-methylpiperidin-4-one hydrochloride.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that modify their structure and properties. For instance, the synthesis and stereochemistry of phenylethynylated 1-(2-ethoxyethyl)-3-methylpiperidin-4-ones involve the study of the stereochemistry of phenylethynylation . The synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters involves a Mannich reaction followed by methylation and oximation . These reactions demonstrate the chemical versatility of the piperidine core and suggest potential pathways for the modification of 3-methylpiperidin-4-one hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be deduced from experimental and theoretical studies. For example, the study of 4-hydroxy-1-methylpiperidinium perchlorate provides information on hydrogen bonding interactions and the conformational equilibrium in aqueous solution . The crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one reveal intermolecular hydrogen bonding patterns . These findings contribute to a better understanding of the intermolecular interactions and stability of piperidine derivatives, which are relevant to the properties of 3-methylpiperidin-4-one hydrochloride.

Aplicaciones Científicas De Investigación

Drug Discovery

- Field : Pharmaceutical Sciences

- Application : Piperidine derivatives, including 3-Methylpiperidin-4-one, are utilized in different therapeutic applications. They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- Methods : The specific methods of application or experimental procedures would depend on the specific therapeutic application. Generally, these compounds are synthesized and then tested in vitro and in vivo for their therapeutic effects .

Antimicrobial Activity

- Field : Biomedical and Pharmacology

- Application : Piperidin-4-one derivatives have been synthesized and tested for their antibacterial and antifungal activities .

- Methods : The compounds were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes and ammonium acetate. Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .

- Results : Some of these compounds exhibited significant antimicrobial activity (compared with ampicillin) and antifungal activity (compared with terbinafine) .

Corrosion Inhibition

- Field : Materials Science

- Application : Piperidin-4-one derivatives have been used in the inhibition of corrosion of mild steel in a 1% HCl solution .

- Methods : The rate of steel corrosion decreases with an increase in the concentration of these compounds, which synergistically inhibit corrosion by combined molecular adsorption on the metal surface .

- Results : The study found that these compounds effectively inhibited the corrosion of mild steel .

Synthesis of Pharmaceuticals and Alkaloids

- Field : Organic Chemistry

- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods : The review article summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Precursor to Agrochemicals

- Field : Agricultural Chemistry

- Application : 3-Methylpyridine, a positional isomer of methylpyridine, is a precursor to pyridine derivatives that have applications in the agricultural industry .

- Methods : The conversion involves the ammoxidation of 3-methylpyridine .

- Results : This conversion is used to produce agrochemicals, such as chlorpyrifos .

Precursor to Pyridine Derivatives

- Field : Organic Chemistry

- Application : 3-Methylpyridine, a positional isomer of methylpyridine, is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries .

- Methods : The conversion involves the ammoxidation of 3-methylpyridine .

- Results : This conversion is used to produce agrochemicals, such as chlorpyrifos .

Synthesis of Biologically Active Piperidines

- Field : Medicinal Chemistry

- Application : Piperidines, including 3-Methylpiperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Methods : The review article summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Safety And Hazards

Direcciones Futuras

Piperidine derivatives, including 3-Methylpiperidin-4-one hydrochloride, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

3-methylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5-4-7-3-2-6(5)8;/h5,7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQBLKABRBKHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627867 | |

| Record name | 3-Methylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylpiperidin-4-one hydrochloride | |

CAS RN |

4629-78-1 | |

| Record name | 3-Methylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-piperidin-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)